molecular formula C12H11NO2 B3319621 2,2-Dimethyl-3,4-epoxy-6-cyanochroman CAS No. 114926-03-3

2,2-Dimethyl-3,4-epoxy-6-cyanochroman

Cat. No. B3319621
M. Wt: 201.22 g/mol
InChI Key: HCYIWPLDKSWKGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-epoxy-6-cyanochroman, also known as DMCEC, is an organic compound that belongs to the family of chromanes1. Its molecular formula is C12H11NO2 and it has a molecular weight of 201.22 g/mol1.



Synthesis Analysis

While there are no specific papers detailing the synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman, a related compound, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), has been synthesized in high yields (80–90%)2. This suggests that similar methods could potentially be used for the synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman.



Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman is not explicitly provided in the search results. However, given its molecular formula of C12H11NO21, it can be inferred that it contains 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.



Chemical Reactions Analysis

There are no specific chemical reactions involving 2,2-Dimethyl-3,4-epoxy-6-cyanochroman mentioned in the search results. However, a related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), has been produced from glycerol3. This suggests that 2,2-Dimethyl-3,4-epoxy-6-cyanochroman might also participate in similar reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman are not explicitly mentioned in the search results. However, physical properties of a substance can include color, density, hardness, and melting and boiling points4.


Scientific Research Applications

Crystal Growth and Characterization

2,2-Dimethyl-3,4-epoxy-6-cyanochroman has been studied for its applications in crystal growth and characterization. It has been used to grow chiral organic nonlinear optical materials into single crystals. These materials are significant for their ability to exhibit second harmonic generation, a key property in nonlinear optics (Hild et al., 1998).

Microbial Stereoselective Epoxidation

Research has been conducted on the microbial stereoselective epoxidation of 2,2-dimethyl-6-cyano-3-chromene. Microorganisms are studied for their ability to produce enantiomerically pure products, which have applications in pharmaceutical synthesis, such as the production of antihypertensive agents (Woroniecki et al., 1993).

Enantioselective Epoxidation

There is significant research on the enantioselective epoxidation of 2,2-dimethyl-2H-chromenes using Mn(III)salen complexes and dimethyldioxirane. This process yields optically active 2,2-dimethyl-3,4-epoxychromans, which are important in the synthesis of various pharmacologically active compounds (Adam et al., 1996).

Synthesis of Chromens and Chroman Derivatives

The compound is used in the synthesis of chromens and chroman derivatives. Studies focus on converting 2,2-dimethyl-3,4-epoxychroman into various chemically significant compounds, exploring different synthetic routes and their applications in chemical research (Anastasis & Brown, 1983).

Intramolecular Cyclization and Oxetane Formation

Research into the intramolecular cyclization of 3,4-epoxy alcohols, including derivatives of 2,2-dimethyl-3,4-epoxychroman, has been conducted. This cyclization process is important in understanding the chemical properties and reaction pathways of these compounds (MuraiAkio et al., 1977).

Asymmetric Total Synthesis

The asymmetric total synthesis of several 3,4-dihydroxy-2,2-dimethyl-chroman derivatives has been achieved using key steps like Sharpless asymmetric dihydroxylation and Jacobsen's catalytic asymmetric epoxidation. This research has potential applications in the synthesis of novel pharmaceutical compounds (Wang et al., 2004).

Asymmetric Epoxidation in Ionic Liquids

Research into the enantioselective epoxidation of 6-cyano-2,2-dimethylchromene catalyzed by the Jacobsen catalyst in ionic liquids has been conducted. This method offers insights into environmentally friendly and efficient synthetic routes for obtaining optically active compounds (Teixeira et al., 2010).

Safety And Hazards

There are no specific safety and hazard data available for 2,2-Dimethyl-3,4-epoxy-6-cyanochroman in the search results. However, it is generally important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment.


Future Directions

The future directions for the study and application of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman are not specified in the search results. However, given its organic nature and potential for chemical reactions, it could be of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.


Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIWPLDKSWKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3,4-epoxy-6-cyanochroman

Synthesis routes and methods

Procedure details

0.4 g of a 60% dispersion of NaH in oil is added with stirring to a solution of 2.82 g of trans-2,2-dimethyl-3-bromo-6-cyanochroman-4-ol in 15 ml of DMSO. The mixture is stirred for 1 hour, 2,2-dimethyl-3,4-epoxy-6-cyanochroman being formed as an intermediate. 1.43 9 of 1H-2-pyridone and a further 0.5 g of the NaH dispersion are added and the mixture is stirred for 16 hours at 20°. Working up analogously to Example 1 gives "A" (m.p. 146-148°) and "B" (m.p. 244°).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3,4-epoxy-6-cyanochroman
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2,2-Dimethyl-3,4-epoxy-6-cyanochroman
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2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Reactant of Route 4
2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3,4-epoxy-6-cyanochroman

Citations

For This Compound
1
Citations
SR Woroniecki, JT Sime, KH Baggaley, SW Elson - Biocatalysis, 1993 - Taylor & Francis
The epoxidation of 2,2-dimethyl-6-cyano-3-chromene was achieved using a whole cell biotransformation. A number of microorganisms were studied for the required monooxygenase …

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